Tert-butyl 2-bromo-2-phenylacetate
Overview
Description
Tert-butyl 2-bromo-2-phenylacetate is an organic compound with the molecular formula C12H15BrO2 . It is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to a bromoacetate substituent . The average mass of the molecule is 271.150 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.15 . The specific physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Synthesis of Spirocyclic Indoline Lactone : The study by Hodges et al. (2004) discussed the synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate, highlighting its potential in producing complex organic compounds.
Development of Antimicrobial Agents : Doraswamy and Ramana (2013) investigated the synthesis of substituted phenyl azetidines, involving reactions with tert-butyl compounds, for potential use as antimicrobial agents (Doraswamy & Ramana, 2013).
Palladium-Catalyzed Cross-Coupling Reactions : Stambuli, Bühl, and Hartwig (2002) explored the reactivity of arylpalladium complexes with tert-butyl compounds, contributing to advancements in palladium-catalyzed cross-coupling reactions (Stambuli et al., 2002).
Synthesis of Water-Soluble Dendritic Macromolecules : Pesak, Moore, and Wheat (1997) synthesized phenylacetylene dendrimers terminated with tert-butyl esters, demonstrating applications in creating water-soluble macromolecules with potential uses in nanotechnology and material science (Pesak et al., 1997).
Stereocontrolled Synthesis of Amino Acid Derivatives : Easton (1994) conducted a study on the stereocontrolled synthesis of β-hydroxy-α-amino acids, where tert-butyl esters were used for enhanced stereoselectivity, important in pharmaceutical and biochemical research (Easton, 1994).
Structural Studies of Ester Enolates : Corset et al. (1993) investigated the structures of tert-butyl phenylacetate enolates, providing insights into their configurations and applications in chemical synthesis (Corset et al., 1993).
Synthesis of α-Aryl Esters : Jørgensen et al. (2002) developed a method for the synthesis of α-aryl esters using tert-butyl esters, contributing to the field of organic chemistry and drug synthesis (Jørgensen et al., 2002).
Mechanism of Action
Target of Action
Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that primarily targets alkyl halides . Alkyl halides play a crucial role in various biochemical reactions, including nucleophilic substitution and elimination reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as the E2 elimination . This is a single-step process where a base removes a proton from the β-carbon, the halogen leaves the α-carbon, and a double bond forms . This reaction is facilitated by the bromine atom in the compound, which acts as a good leaving group .
Biochemical Pathways
The E2 elimination mechanism affects the formation of alkenes from alkyl halides . This process can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which are key determinants of its adme properties, have been noted .
Result of Action
The result of the compound’s action is the formation of alkenes via the E2 elimination mechanism . This reaction can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is typically carried out in a heat-dried flask under a nitrogen atmosphere . This environment helps to prevent unwanted side reactions and ensures the stability of the compound .
Properties
IUPAC Name |
tert-butyl 2-bromo-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSMBHBHVHTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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